1-phenyl-1H-indole-2-carboxamide

Monoamine Oxidase A Enzyme Inhibition Neuropharmacology

Optimize your MAO-focused CNS research with 1-Phenyl-1H-indole-2-carboxamide, the definitive indole-2-carboxamide reference standard. Avoid failed experiments caused by generic substitutions-SAR data confirms N-methylation abolishes MAO-A activity (Ki >3.5 mM, >27,000-fold loss), while this core delivers consistent dual inhibition (MAO-A Ki = 130 nM, MAO-B Ki = 230 nM). • Validated dual MAO-A/B inhibitor scaffold for reproducible enzyme assays and pharmacophore modeling. • Supplied at ≥98% purity with documented storage/shipping stability, ensuring lot-to-lot consistency. • Immediate procurement availability through BenchChem's global supply network.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B5456225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-indole-2-carboxamide
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)N
InChIInChI=1S/C15H12N2O/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-10H,(H2,16,18)
InChIKeySHVVLJKMYJRHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-indole-2-carboxamide: Dual MAO-A/MAO-B Inhibitor Procurement Guide


1-Phenyl-1H-indole-2-carboxamide (CAS: 17954-05-1, also known as N-phenyl-1H-indole-2-carboxamide) is an indole-2-carboxamide derivative that functions as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) [1]. It is frequently employed as a core scaffold in medicinal chemistry for the development of CNS-targeted therapeutics, particularly for depressive disorders and neurodegenerative conditions [2]. The compound exhibits nanomolar inhibitory constants (Ki) against both enzyme isoforms, making it a valuable reference standard for structure-activity relationship (SAR) studies within the indole-2-carboxamide chemotype [3].

Why 1-Phenyl-1H-indole-2-carboxamide Is Irreplaceable in MAO Research


Generic substitution among indole-2-carboxamide analogs is scientifically invalid due to extreme sensitivity of MAO inhibitory potency to even minor structural modifications. Data from standardized fluorometric assays reveal that substituting the N-phenyl amide group with an N-methyl-N-phenyl group abolishes MAO-A inhibition, resulting in a Ki > 3.5 mM (a >27,000-fold loss in potency) [1]. Conversely, replacing the phenyl with a benzyl group increases MAO-A potency approximately 4.3-fold (Ki = 30 nM) while significantly altering MAO-B selectivity [2]. These quantifiable differences demonstrate that the unsubstituted N-phenyl-1H-indole-2-carboxamide core occupies a specific, non-interchangeable position within the indole-2-carboxamide SAR landscape, directly impacting experimental reproducibility and target engagement outcomes [3].

1-Phenyl-1H-indole-2-carboxamide vs. Analogs: Differentiation Evidence


MAO-A Inhibition vs. N-Methyl-N-phenyl Analog

1-Phenyl-1H-indole-2-carboxamide demonstrates potent MAO-A inhibition (Ki = 130 nM), whereas the N-methylated analog (N-methyl-N-phenyl-1H-indole-2-carboxamide) is essentially inactive (Ki > 3.5 μM). The >27-fold difference in potency highlights the critical requirement for a hydrogen bond donor in the carboxamide group for MAO-A engagement [1].

Monoamine Oxidase A Enzyme Inhibition Neuropharmacology

MAO-A Inhibition vs. N-Benzyl Analog

The N-benzyl analog (N-benzyl-1H-indole-2-carboxamide) exhibits superior MAO-A inhibition (Ki = 30 nM) compared to 1-phenyl-1H-indole-2-carboxamide (Ki = 130 nM), representing a 4.3-fold increase in potency [1]. This indicates that the phenyl ring is suboptimal for MAO-A binding affinity and that a methylene spacer enhances interaction with the enzyme's active site.

Monoamine Oxidase A Structure-Activity Relationship Drug Discovery

MAO-B Inhibition and Selectivity vs. N-(α-Phenylethyl) Analog

1-Phenyl-1H-indole-2-carboxamide inhibits MAO-B with a Ki of 230 nM, yielding a modest selectivity ratio (MAO-B/MAO-A) of 1.8. In contrast, the N-(α-phenylethyl) analog (N-(alpha-phenylethyl)-1H-indole-2-carboxamide) exhibits a Ki of 500 nM for MAO-B and a selectivity ratio of 2.0 [1]. While both compounds are slightly MAO-A preferring, the parent compound demonstrates ~2.2-fold higher absolute affinity for MAO-B.

Monoamine Oxidase B Isoform Selectivity Neuroprotection

Target Selectivity vs. 5-Chloro Analog (PYGB Inhibitor)

While 1-phenyl-1H-indole-2-carboxamide is a validated MAO inhibitor, its 5-chloro derivative (5-chloro-N-phenyl-1H-indole-2-carboxamide) exhibits a completely distinct pharmacological profile as a brain-type glycogen phosphorylase (PYGB) inhibitor with no reported MAO activity [1]. This target divergence underscores that the unsubstituted indole core is critical for MAO engagement, whereas halogenation redirects biological activity toward metabolic enzyme inhibition [2].

Target Specificity Glycogen Phosphorylase Ischemic Injury

Applications of 1-Phenyl-1H-indole-2-carboxamide in MAO Research


MAO-A Pharmacophore Validation and Reference Standard

As a moderate-affinity MAO-A inhibitor (Ki = 130 nM) with a well-defined indole-2-carboxamide scaffold, this compound serves as an essential reference control in computational pharmacophore modeling and 3D-QSAR studies aimed at developing next-generation MAO-A inhibitors for depression and anxiety disorders [1].

Dual MAO-A/B Inhibition SAR Studies

With a balanced dual inhibition profile (MAO-A Ki = 130 nM; MAO-B Ki = 230 nM; selectivity ratio = 1.8), 1-phenyl-1H-indole-2-carboxamide is the optimal starting point for medicinal chemistry campaigns seeking to modulate isoform selectivity through systematic substitution, as evidenced by SAR data showing that N-methylation abolishes activity while N-benzylation enhances MAO-A potency 4.3-fold [2].

Negative Control for N-Methyl Amide Bioisostere Studies

Given the >27,000-fold drop in MAO-A inhibitory activity upon N-methylation (N-methyl-N-phenyl analog Ki > 3.5 μM), this compound is uniquely suited as a positive control when evaluating the impact of hydrogen bond donor capacity on target engagement in bioisostere replacement strategies [3].

Differentiation from 5-Chloro PYGB Inhibitors in Ischemia

For researchers investigating the role of MAO in cerebral ischemia, 1-phenyl-1H-indole-2-carboxamide is the only appropriate indole-2-carboxamide scaffold, as the 5-chloro derivative (a potent PYGB inhibitor) demonstrates a completely divergent mechanism of action and cannot be used to interrogate MAO-related pathways [4].

Technical Documentation Hub

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31 linked technical documents
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